Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate
Overview
Description
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate is an organosulfur compound with the molecular formula C8H7ClO4S2. This compound is characterized by the presence of a chlorosulfonyl group attached to a thiophene ring, which is further substituted with a methyl group and a carboxylate ester. It is a versatile intermediate in organic synthesis and finds applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate typically involves the chlorosulfonation of methyl 5-methylthiophene-3-carboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Methyl 5-methylthiophene-3-carboxylate.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid at a controlled temperature, usually around 0-5°C, to introduce the chlorosulfonyl group at the 4-position of the thiophene ring.
Isolation: The reaction mixture is then quenched with ice-cold water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorosulfonic acid and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient cooling systems to maintain the desired temperature. The product is isolated and purified using industrial-scale extraction and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction Reactions: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with various functional groups.
Biological Studies: The compound is used in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The compound can interact with biological molecules, such as proteins and enzymes, by forming sulfonamide or sulfonate ester linkages. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)benzoate: Similar structure but with a benzene ring instead of a thiophene ring.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group.
4-(Chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group attached to a benzoic acid moiety.
Uniqueness
Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene derivatives
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-5-methylthiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)5(3-13-4)7(9)12-2/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNYTYVWKNJRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196268 | |
Record name | Methyl 4-(chlorosulfonyl)-5-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317815-94-4 | |
Record name | Methyl 4-(chlorosulfonyl)-5-methyl-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317815-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(chlorosulfonyl)-5-methyl-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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